Benazepril(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

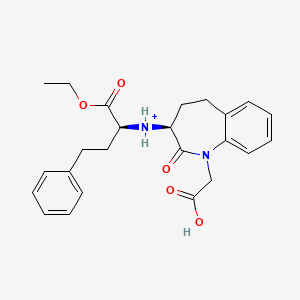

Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.

Análisis De Reacciones Químicas

Metabolic Activation via Ester Hydrolysis

Benazepril(1+) undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, benazeprilat . This reaction involves cleavage of the ethyl ester group (Fig. 1), converting the prodrug into a potent angiotensin-converting enzyme (ACE) inhibitor .

| Reaction Parameter | Value |

|---|---|

| Catalytic site | Liver esterases |

| Bioavailability (post-hydrolysis) | 37% (oral dose) |

| Time to peak plasma concentration | 0.5–1 hour (benazepril); 1–4 hours (benazeprilat) |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl carbon, facilitated by water or hydroxyl groups in the enzymatic active site. The resulting carboxylate (benazeprilat) exhibits 10x greater ACE inhibition than the parent compound .

Glucuronidation Conjugation

Both benazepril(1+) and benazeprilat undergo phase II metabolism via glucuronidation, forming water-soluble conjugates for renal excretion .

| Reaction Feature | Detail |

|---|---|

| Enzyme involved | UDP-glucuronosyltransferase (UGT) |

| Primary site | Liver |

| Excretion pathway | Renal (70–80%); biliary (11–12%) |

Structural Impact :

The benzazepine core remains intact, with glucuronic acid attaching to the carboxylate or secondary amine groups. This modification increases polarity, facilitating elimination .

Asymmetric Catalytic Hydrogenation

A critical step in benazepril synthesis involves asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand. This yields (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate .

| Reaction Condition | Parameter |

|---|---|

| Catalyst | Cinchonidine |

| Pressure | High hydrogen pressure (~50 bar) |

| Solvent | Ethanol or methanol |

| Enantiomeric excess (ee) | >98% |

Sulfonate Formation and Nucleophilic Substitution

The intermediate reacts with p-nitrobenzenesulfonyl chloride to form a sulfonate ester, which undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate .

| Step | Reagent/Condition |

|---|---|

| Sulfonation | p-Nitrobenzenesulfonyl chloride, base |

| Substitution | Phase-transfer catalysis (PTC), DMSO solvent |

| Yield | 85–90% |

Epimerization and Kinetic Resolution

To obtain the pharmacologically active S,S-diastereomer , a patented process employs kinetic resolution:

-

Undesired R,S-diastereomer epimerizes under basic conditions.

-

Crystallization selectively precipitates the S,S-form due to lower solubility .

| Parameter | Value |

|---|---|

| Solvent system | Ethanol-water mixture |

| Temperature | 0–5°C |

| Final diastereomeric excess | >99% |

Stability and Degradation

Benazepril(1+) is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the ester and amide bonds.

| Degradation Pathway | Condition |

|---|---|

| Ester hydrolysis | pH > 8, elevated temperature |

| Amide hydrolysis | Strong acids/bases |

| Oxidation | Light or peroxides |

Key Stability Data :

Structural and Physicochemical Data

Propiedades

Fórmula molecular |

C24H29N2O5+ |

|---|---|

Peso molecular |

425.5 g/mol |

Nombre IUPAC |

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1 |

Clave InChI |

XPCFTKFZXHTYIP-PMACEKPBSA-O |

SMILES isomérico |

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES canónico |

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.